(5-Chloro-2-methoxy-4-methylphenyl)methanol
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Overview
Description
(5-Chloro-2-methoxy-4-methylphenyl)methanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of phenol, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxy-4-methylphenyl)methanol typically involves the chlorination of 2-methoxy-4-methylphenol followed by a reduction reaction. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the compound is typically achieved through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxy-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group, yielding a simpler phenol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: 5-Chloro-2-methoxy-4-methylbenzaldehyde, 5-Chloro-2-methoxy-4-methylbenzoic acid
Reduction: 2-Methoxy-4-methylphenol
Substitution: Various substituted phenol derivatives
Scientific Research Applications
(5-Chloro-2-methoxy-4-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxy-4-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxybenzyl alcohol
- 2-Chloro-4-methylphenol
- 5-Chloro-2-methylphenol
Uniqueness
(5-Chloro-2-methoxy-4-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(5-chloro-2-methoxy-4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELCISHVAMZXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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